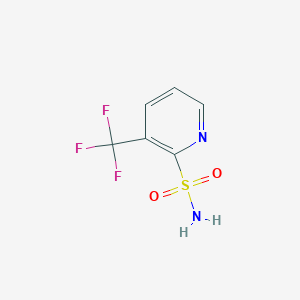

3-(Trifluorometil)piridina-2-sulfonamida

Descripción general

Descripción

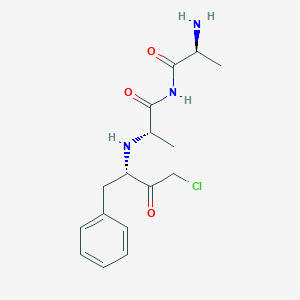

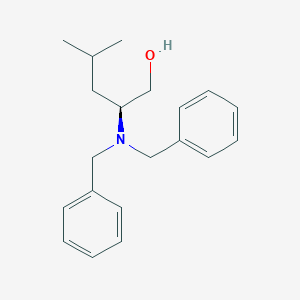

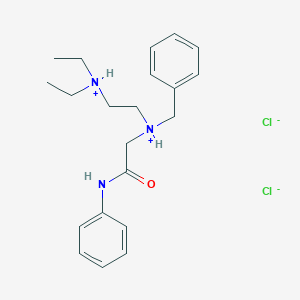

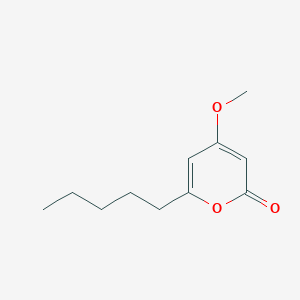

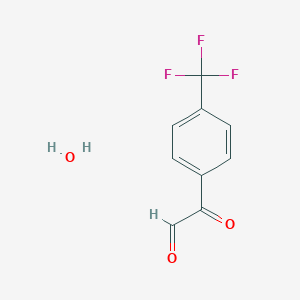

Synthesis Analysis The synthesis of sulfonamides, including structures related to 3-(trifluoromethyl)pyridine-2-sulfonamide, often involves the reaction of sulfonamide groups with various substrates. For example, N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine have been synthesized using solid-phase synthesis, demonstrating the versatility in creating sulfonamide derivatives through innovative synthetic pathways (Králová et al., 2019). Trifluoromethanesulfonic (triflic) acid has also been utilized as a catalyst for inducing cyclisation reactions, further illustrating the chemical flexibility in sulfonamide synthesis (Haskins & Knight, 2002).

Molecular Structure Analysis The molecular structures of sulfonamide compounds are characterized by diverse hydrogen-bonding arrangements, as seen in the supramolecular structures of various sulfonamide isomers. These structures demonstrate the ability of sulfonamides to form complex hydrogen-bonding networks, which are critical for their chemical behavior and reactivity (Kosutić Hulita et al., 2005).

Chemical Reactions and Properties Sulfonamides, including those derived from 3-(trifluoromethyl)pyridine-2-sulfonamide, participate in a variety of chemical reactions. For instance, the reaction of sulfonamides with 3-bromopyridine catalyzed by CuI demonstrates the ability of sulfonamides to undergo coupling reactions, forming N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides (Han, 2010). Additionally, sulfonamides act as terminators in cationic cyclisations, leading to the formation of complex polycyclic systems, showcasing their versatility in synthesizing complex molecular architectures (Haskins & Knight, 2002).

Physical Properties Analysis The physical properties of sulfonamides are largely influenced by their molecular structure and hydrogen-bonding capabilities. The solid-state examination of sulfonamide receptors based on various core groups demonstrates how the conformational diversity of these molecules affects their physical properties and interaction capabilities (Berryman et al., 2015).

Chemical Properties Analysis The chemical properties of 3-(trifluoromethyl)pyridine-2-sulfonamide and related compounds are characterized by their reactivity in different chemical environments. The use of sulfonamide groups in the synthesis of pyrrolidines through intramolecular hydroamination, facilitated by carbenium ion trapping, highlights the chemical robustness and reactivity of these groups (Griffiths-Jones & Knight, 2010). Furthermore, the role of sulfonamides in the efficient synthesis of benzophenones from carboxylic acids and aromatic hydrocarbons underlines the importance of these functional groups in facilitating diverse chemical transformations (Keumi et al., 1988).

Aplicaciones Científicas De Investigación

Medicina

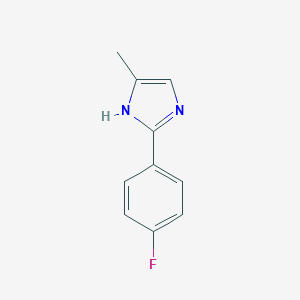

3-(Trifluorometil)piridina-2-sulfonamida: se utiliza en el desarrollo de diversos compuestos medicinales. Su grupo trifluorometil es una característica común en muchos productos farmacéuticos debido a su capacidad para mejorar la biodisponibilidad y la estabilidad metabólica de los fármacos . Por ejemplo, se utiliza en la síntesis de ubrogepant, un medicamento para el tratamiento de la migraña aguda .

Agricultura

En agricultura, este compuesto sirve como ingrediente clave en la síntesis de pesticidas modernos. Sus estructuras de flúor y piridina contribuyen a propiedades superiores de control de plagas, ofreciendo una alternativa eficaz a los insecticidas tradicionales que contienen fenilo .

Ciencia de los Materiales

This compound: encuentra aplicaciones en la ciencia de los materiales como precursor para crear polímeros, tintes y cristales líquidos. Su estructura molecular permite la unión de varios grupos funcionales, lo que mejora la solubilidad y la estabilidad de los materiales .

Ciencias Ambientales

Las aplicaciones de este compuesto en las ciencias ambientales están relacionadas con su papel en el desarrollo de agroquímicos que presentan menos persistencia y toxicidad ambientales. Sus derivados están diseñados para degradarse más fácilmente en el medio ambiente, lo que reduce el riesgo de impacto ecológico a largo plazo .

Bioquímica

En bioquímica, el compuesto se utiliza en el estudio de la inhibición enzimática y la unión a receptores debido a su motivo estructural único. Ayuda a comprender la interacción entre moléculas pequeñas y macromoléculas biológicas, lo cual es crucial para el diseño de fármacos .

Farmacología

Farmacológicamente, This compound participa en la síntesis de diversos principios farmacéuticos activos. Su presencia en una molécula puede influir significativamente en las propiedades farmacocinéticas y farmacodinámicas, lo que la convierte en un activo valioso en el descubrimiento y desarrollo de fármacos .

Mecanismo De Acción

Target of Action

Compounds with a -cf3 group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It is known that molecules with a -cf3 group can enhance drug potency by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

It is known that molecules with a -cf3 group can inhibit the reverse transcriptase enzyme, which plays a crucial role in the replication of retroviruses .

Pharmacokinetics

The compound’s molecular weight is 22618 , which is within the optimal range for oral bioavailability in drug design.

Result of Action

It is known that molecules with a -cf3 group can enhance drug potency, suggesting that this compound may have a potent effect on its targets .

Propiedades

IUPAC Name |

3-(trifluoromethyl)pyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2S/c7-6(8,9)4-2-1-3-11-5(4)14(10,12)13/h1-3H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJUZHZBAAXGPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10552368 | |

| Record name | 3-(Trifluoromethyl)pyridine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104040-76-8 | |

| Record name | 3-(Trifluoromethyl)pyridine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-trifluoromethyl-2-pyridylsulphonyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide](/img/structure/B12603.png)

![Methyl (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-3-[(5R,8R,9S,10R,13R,14S,17R)-17-[(2R)-5-methoxy-5-oxopentan-2-yl]-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-yl]-10,13-dimethyl-7,12-dioxo-2,5,6,8,9,11,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12616.png)

![(6R)-6-[(1S,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-azido-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12621.png)

![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide](/img/structure/B12624.png)